molecular formula C12H12N2O3 B2659163 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 241798-56-1

1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2659163
CAS No.: 241798-56-1
M. Wt: 232.239
InChI Key: CXZVLXYXEQMPBU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction conditions may vary depending on the specific starting materials and desired yield.

For industrial production, the synthesis may involve multi-step processes starting from readily available raw materials. The key steps include the formation of the pyrazole ring followed by functional group modifications to introduce the methoxyphenyl and carboxylic acid groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly employed.

    Esterification: The carboxylic acid group can undergo esterification to form esters. This reaction is typically carried out using alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of heterocyclic compounds, which are important in drug discovery and development.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, some derivatives may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at position 3 instead of position 5. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: This compound has an ethyl group at position 5 instead of a methyl group. The longer alkyl chain can affect the compound’s lipophilicity and interaction with biological targets.

    1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has the carboxylic acid group at position 3 instead of position 4. The change in position can influence the compound’s chemical properties and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-9(12(15)16)7-13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZVLXYXEQMPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate in 15 ml methanol and 17 ml water was added 20 ml of 1 N sodium hydroxide and the resulting mixture was refluxed overnight under nitrogen. The methanol was removed in vacuo and the aqueous phase was acidified with dilute aqueous hydrochloric acid solution and extracted with 2×70 ml ethyl acetate. The combined ethyl acetate extracts were washed with 70 ml water and 70 ml brine, dried over sodium sulfate and concentrated in vacuo to a white solid (2.14 g, 85% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Yield
85%

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